Quantitative Abundance in Heated Meat: 3-Mercapto-2-pentanone Outperforms Its Positional Isomer 2-Mercapto-3-pentanone
In a direct head-to-head quantification using stable isotope dilution assay in heated meat, 3-mercapto-2-pentanone (3M2P) demonstrated consistently higher natural abundance than its positional isomer 2-mercapto-3-pentanone (2M3P) across multiple meat types [1]. This quantitative difference directly impacts the compound's contribution to authentic cooked meat flavor profiles.
| Evidence Dimension | Concentration in heated meat (μg/kg) |
|---|---|
| Target Compound Data | Beef: 55-73; Pork: 66-117; Lamb: 30; Chicken: 100 |
| Comparator Or Baseline | 2-Mercapto-3-pentanone (2M3P): Beef 20-44; Pork 11-14; Lamb 10; Chicken 13 |
| Quantified Difference | Beef: 3M2P exceeds 2M3P by factor of 1.7-2.5; Pork: 3M2P exceeds 2M3P by factor of 4.7-10.6; Chicken: 3M2P exceeds 2M3P by factor of 7.7 |
| Conditions | Meat samples boiled for 45 min (beef/pork/lamb) or 60 min (chicken); quantification via stable isotope dilution assay with dynamic headspace GC-MS |
Why This Matters
For flavor houses and food manufacturers seeking authentic meat flavor reconstitution, 3-mercapto-2-pentanone provides a substantially higher natural baseline concentration, reducing the amount of synthetic material required to achieve threshold flavor impact relative to its isomer.
- [1] Kerscher, R.; Grosch, W. Quantification of 2-methyl-3-furanthiol, 2-furfurylthiol, 3-mercapto-2-pentanone, and 2-mercapto-3-pentanone in heated meat. J. Agric. Food Chem. 1998, 46(5), 1954-1958. View Source
